molecular formula C11H15BrO B1282362 5-Bromo-2-isopropoxy-1,3-dimethylbenzene CAS No. 95717-61-6

5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Cat. No.: B1282362
CAS No.: 95717-61-6
M. Wt: 243.14 g/mol
InChI Key: YQYBRXPQSWOQQR-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-1,3-dimethylbenzene is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis : A study by Ebersbach, Seichter, and Mazik (2022) investigated the crystal structures of various substituted benzene derivatives, including those similar to 5-Bromo-2-isopropoxy-1,3-dimethylbenzene. This research is crucial for understanding the molecular arrangement and potential applications of these compounds in materials science (Ebersbach, Seichter, & Mazik, 2022).

  • Synthesis of Phenothiazines : Sharma et al. (2002) described the synthesis of phenothiazines, a class of compounds with a wide range of pharmacological activities. The process involves a Smiles rearrangement of derivatives similar to this compound, highlighting its role in synthesizing biologically active molecules (Sharma, Gupta, Gautam, & Gupta, 2002).

  • Sulfonated Derivatives Synthesis : Courtin, Tobel, and Doswald (1978) explored the synthesis of sulfonated derivatives of dimethylbenzene compounds. Their research provides insights into the chemical reactivity and potential applications of these derivatives in various chemical processes (Courtin, Tobel, & Doswald, 1978).

  • Kinetic Studies in Synthesis : Wang, Brahmayya, and Hsieh (2015) conducted a kinetic study for the synthesis of a compound by reacting dimethyl pyrazole with a brominated compound. This study is relevant for understanding the reaction mechanisms and kinetics involved in reactions using brominated benzene derivatives (Wang, Brahmayya, & Hsieh, 2015).

  • Regioselective Bromination : Aitken et al. (2016) investigated the NBS bromination of dimethoxy-dimethylbenzene, yielding various bromination products. This research can provide insights into the regioselective bromination techniques applicable to compounds like this compound (Aitken, Jethwa, Richardson, & Slawin, 2016).

Properties

IUPAC Name

5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBRXPQSWOQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2,6-dimethylphenol (4.69 g, 23.3 mmol), 2-iodo-propane (15.81 g, 93.0 mmol) in isopropanol (200 mL) and 1 N aq. NaOH (50 mL) is stirred at rt for 24 h. The mixture is diluted with diethyl ether, washed with 1 N aq. HCl and 1 N aq. NaOH, dried over Na2SO4, filtered and concentrated to give crude 5-bromo-2-isopropoxy-1,3-dimethyl-benzene (4.62 g) as an orange oil; LC-MS: tR=1.07 min. The arylbromide is dissolved in THF (100 mL) and cooled to −78° C. BuLi (15 mL of a 1.6 N solution in hexane) is slowly added (30 min) and the mixture is stirred at −78° C. for 30 min. The mixture is transferred via needle to a cooled (0° C.) solution of dimethylcarbonate (10.7 g, 118.8 mmol) in THF (50 mL). The mixture is stirred for 15 h, quenched with 3 N aq. LiOH (100 mL) and stirred at 60° C. for 24 h. The mixture is diluted with ether (200 mL) and 1M aq. NaOH (100 mL), the phases separated and the org. phase re-extracted with NaOH (50 mL). The aq. phases are washed with diethyl ether (2×50 mL), carefully acidified to pH 3 with 25% HCl. The org. phases are discarded. The aq. phase is extracted with DCM (5×75 mL). The org. extracts are dried over Na2SO4, filtered and evaporated to give 4-isopropoxy-3,5-dimethyl-benzoic acid (2.23 g) as a beige solid; LC-MS: tR=0.91 min, [M+1]+=209.07, 1H NMR (CDCl3): δ 1.34 (d, J=6.3 Hz, 6H), 2.34 (s, 6H), 4.32 (hept, J=6.0 Hz, 1H), 7.81 (s, 2H).
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
15.81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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